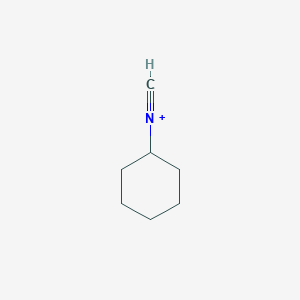

Cyclohexyl isocyanide(1+)

Description

Historical Trajectory of Isocyanide Chemistry: Focus on Cationic Forms and Metal Complexes

The study of isocyanides, also known as isonitriles, dates back to the 19th century. However, the exploration of their cationic forms and, particularly, their coordination chemistry with transition metals is a more recent and rapidly evolving field. Initially, isocyanides were often viewed as chemical curiosities due to their strong and unpleasant odors. Over time, their synthetic utility became increasingly apparent.

The development of methods to synthesize stable metal complexes containing isocyanide ligands was a significant milestone. These complexes often mirror the stoichiometry and structures of their metal carbonyl counterparts. wikipedia.org A key distinction, however, is that most isocyanides are superior Lewis bases and weaker π-acceptors compared to carbon monoxide, which leads to distinct reactivity patterns. wikipedia.org This difference has been instrumental in the development of cationic isocyanide complexes, which are more common than their cationic carbonyl analogs. wikipedia.org

Early research into cationic isocyanide complexes focused on their synthesis and basic reactivity. For instance, the reaction of rhodium precursors with isocyanides like tert-butyl isocyanide was shown to produce stable tetrakis(isocyanide)rhodium(I) cations. rsc.org These cationic complexes were found to undergo a variety of reactions, including oxidative addition and nucleophilic attack at the coordinated isocyanide carbon, leading to the formation of carbene and amidinium derivatives. rsc.org

A pivotal aspect of the historical development has been the understanding of how metal coordination activates the isocyanide ligand. The coordination to a metal center, particularly one with a positive charge, enhances the electrophilic character of the isocyanide carbon. This activation facilitates nucleophilic attack, a fundamental reaction that has been extensively exploited in organic synthesis and catalysis. mdpi.com The synthesis of both neutral and cationic Ni(II) complexes with isocyanide ligands has been shown to be excellent precursors for air-stable acyclic diaminocarbene complexes through nucleophilic attack by amines. rsc.orgchemrxiv.org

Furthermore, the study of sterically hindered isocyanides in cationic Ni(II) complexes has provided valuable insights into the mechanism of isocyanide polymerization. By suppressing polymerization, researchers have been able to isolate and characterize monomeric cationic Ni(II) isocyanide complexes, offering a "snapshot" of the initial steps of this important process. nih.gov

Contemporary Relevance of Cyclohexyl Isocyanide(1+) in Interdisciplinary Chemical Science

The cyclohexyl isocyanide(1+) cation and its parent compound, cyclohexyl isocyanide, have found widespread applications across various chemical disciplines, underscoring their contemporary relevance.

In organic synthesis , cyclohexyl isocyanide is a versatile building block for the construction of complex nitrogen-containing heterocycles. evitachem.com It participates in a variety of reactions, including:

Multicomponent Reactions: It is a key component in powerful multicomponent reactions like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.netbeilstein-journals.org For example, it reacts with arylglyoxal and aniline (B41778) derivatives to form aryloxazolones. rsc.org

Cycloaddition Reactions: Cyclohexyl isocyanide reacts with reagents like dimethyl acetylenedicarboxylate (B1228247) to produce a mixture of cyclopenta[b]pyridine and other heterocyclic derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Synthesis of Spiroiminolactones: It reacts with dialkyl acetylenedicarboxylates to form an intermediate that can then react with other molecules to yield highly functionalized unsaturated γ-spiroiminolactones. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In organometallic chemistry and catalysis , the cyclohexyl isocyanide ligand is crucial for the development of novel metal complexes with unique catalytic properties. Cationic complexes of metals like rhodium and nickel containing cyclohexyl isocyanide have been studied for their potential in various catalytic transformations. rsc.orgnih.gov The ability of the isocyanide ligand to stabilize low-valent metal centers and its tunable electronic properties are key to its utility in this field. rsc.org

The field of materials science has also benefited from the unique properties of isocyanides. For instance, cyclohexyl isocyanide has been used in the modification of nanocellulose, facilitating the attachment of temperature-responsive polymers to create "smart" materials. sigmaaldrich.comsigmaaldrich.com

Furthermore, the reactivity of cyclohexyl isocyanide has been explored in the context of photocatalysis . Aliphatic isocyanides, including cyclohexyl isocyanide, can form photoactive electron-donor-acceptor (EDA) complexes with aromatic amines, enabling metal-free oxidative functionalization of C(sp³)–H bonds under visible light. acs.org

The following table summarizes some of the key applications of cyclohexyl isocyanide and its cationic form in contemporary research:

| Field of Application | Specific Use | Reference(s) |

| Organic Synthesis | Multicomponent reactions (e.g., Ugi reaction) | researchgate.net, beilstein-journals.org |

| Synthesis of heterocyclic compounds | chemicalbook.com, sigmaaldrich.com, sigmaaldrich.com, sigmaaldrich.com | |

| Photocatalytic C-H functionalization | acs.org | |

| Organometallic Chemistry | Ligand in catalytic complexes | rsc.org, nih.gov |

| Precursor to carbene complexes | rsc.org, chemrxiv.org | |

| Materials Science | Modification of nanocellulose | sigmaaldrich.com, sigmaaldrich.com |

| Medicinal Chemistry | Synthesis of potential arginase inhibitors | chemicalbook.com |

| Radiopharmaceutical Chemistry | Component of radiopharmaceutical complexes | sigmaaldrich.com |

Fundamental Theoretical Principles Underpinning Cyclohexyl Isocyanide(1+) Reactivity and Coordination

The reactivity and coordination behavior of cyclohexyl isocyanide(1+) and isocyanides in general can be understood through fundamental theoretical principles, primarily molecular orbital (MO) theory and bonding models.

Isocyanides are described by two main resonance structures, one with a triple bond and the other with a double bond between the carbon and nitrogen atoms. wikipedia.org This dual nature imparts both nucleophilic and electrophilic character to the isocyanide carbon. nih.gov

Molecular Orbital Description: The frontier molecular orbitals of an isocyanide are key to understanding its reactivity. rsc.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) is a σ-orbital centered on the carbon atom, which is responsible for its nucleophilic character and its ability to act as a σ-donor ligand to metals. rsc.orgnih.gov

The Lowest Unoccupied Molecular Orbital (LUMO) is a set of degenerate π* orbitals, also centered on the carbon atom. These orbitals can accept electron density from a metal center, allowing isocyanides to act as π-acceptor ligands. rsc.orgnih.gov

This combination of σ-donation and π-backbonding is central to the coordination chemistry of isocyanides. researchgate.net The extent of π-backbonding influences the M-C-N bond angle in metal complexes; in electron-rich systems, this angle often deviates from 180°. wikipedia.org

Protonation and the Cationic Species: Protonation of cyclohexyl isocyanide occurs at the negatively charged carbon atom to form the cyclohexyl isocyanide(1+) cation, also known as the N-cyclohexylnitrilium ion. evitachem.comresearchgate.net This protonation significantly alters the electronic structure and reactivity. The resulting cation is highly electrophilic at the carbon atom.

The pKa of the N-cyclohexylnitrilium ion has been determined to be 0.86±0.05, indicating that it is a strong acid. researchgate.net The acid-catalyzed hydrolysis of cyclohexyl isocyanide proceeds through a mechanism involving a rapid pre-equilibrium C-protonation, followed by a rate-determining attack of water on the now highly electron-deficient carbon of the protonated isocyanide. researchgate.net

Coordination to Metal Cations: When an isocyanide coordinates to a metal cation, the σ-donation from the isocyanide's HOMO to the metal's empty orbitals is the primary interaction. This donation of electron density strengthens the M-C bond. Simultaneously, the positive charge on the metal center enhances the π-acceptor ability of the isocyanide ligand. This increased π-backbonding further stabilizes the metal-ligand interaction.

The coordination to a cationic metal center makes the isocyanide ligand even more susceptible to nucleophilic attack. This principle is the basis for the synthesis of various carbene complexes from cationic isocyanide precursors. rsc.orgmdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions, showing that they often proceed through a stepwise associative mechanism. mdpi.com

The following table outlines the key theoretical concepts and their implications for the reactivity of cyclohexyl isocyanide(1+):

| Theoretical Principle | Description | Implication for Reactivity and Coordination |

| Molecular Orbital Theory | Isocyanides possess a carbon-centered HOMO (σ-donor) and LUMO (π-acceptor). nih.gov, rsc.org | Enables coordination to metals through both σ-donation and π-backbonding. researchgate.net |

| Resonance Structures | Exhibits both triple and double bond character between C and N. wikipedia.org | Confers both nucleophilic and electrophilic character to the carbon atom. nih.gov |

| Protonation at Carbon | Forms the highly electrophilic N-cyclohexylnitrilium ion. evitachem.com, researchgate.net | Facilitates nucleophilic attack, as seen in acid-catalyzed hydrolysis. researchgate.net |

| Coordination to Metal Cations | Enhances the electrophilicity of the isocyanide carbon. mdpi.com | Promotes nucleophilic addition to the coordinated isocyanide, leading to carbene synthesis. rsc.org, mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N+ |

|---|---|

Molecular Weight |

110.18 g/mol |

IUPAC Name |

cyclohexyl(methylidyne)azanium |

InChI |

InChI=1S/C7H12N/c1-8-7-5-3-2-4-6-7/h1,7H,2-6H2/q+1 |

InChI Key |

CUAGXVQIGHFUSI-UHFFFAOYSA-N |

SMILES |

C#[N+]C1CCCCC1 |

Canonical SMILES |

C#[N+]C1CCCCC1 |

Origin of Product |

United States |

Synthesis and Derivatization of Cyclohexyl Isocyanide 1+ Complexes and Activated Intermediates

Methodologies for the Preparation of Cationic Cyclohexyl Isocyanide Metal Complexes

The synthesis of cationic metal complexes featuring the cyclohexyl isocyanide ligand is a cornerstone for exploring their reactivity and potential applications. These complexes are generally prepared through the direct reaction of a metal precursor with cyclohexyl isocyanide or through modification of existing metal-isocyanide complexes. Due to the strong σ-donating and moderate π-accepting properties of isocyanides, they can stabilize a wide range of metal centers in various oxidation states, making the formation of cationic complexes common. wikipedia.orgscribd.com

A primary method involves the treatment of metal halides or other suitable metal precursors with cyclohexyl isocyanide. wikipedia.orgscribd.com This ligand substitution reaction often proceeds readily due to the high basicity and small cone angle of the isocyanide ligand, which facilitates the formation of polyisocyanide complexes. wikipedia.orgscribd.com Another significant route is the N-alkylation of metal cyanide complexes, which directly yields the corresponding isocyanide complex. wikipedia.org

Furthermore, cationic complexes can be formed from neutral precursors. For instance, the reaction of [Rh(1,5-C₈H₁₂)(MeCN)₂]⁺BF₄⁻ with isocyanides like tert-butyl isocyanide produces tetrakis(isocyanide)rhodium(I) cations. rsc.org Similarly, nickel(II) complexes containing ligands such as 2,2′-bipyridine or 1,10-phenanthroline (B135089) can serve as catalysts, forming a cationic nickel(II) tetrakis(isocyanide) complex as an initial step in oligomerization reactions. acs.org

Nucleophilic attack on the coordinated isocyanide carbon is a key reaction of these cationic species. wikipedia.orgchemrxiv.org For example, primary amines, including cyclohexylamine, react with complexes like [Rh(BuᵗNC)₄]⁺BF₄⁻ to yield carbene or amidinium derivatives. rsc.org This reactivity highlights the enhanced electrophilicity of the isocyanide carbon upon coordination to a cationic metal center. chemrxiv.org A useful indicator of this activation is the shift in the C≡N stretching frequency in the infrared spectrum upon coordination; a shift (Δν) of +40 cm⁻¹ or more suggests susceptibility to nucleophilic attack. chemrxiv.org

A distinct approach involves the activation of azines, such as isoquinoline (B145761), with trimethylsilyl (B98337) chloride (TMSCl). This process generates a reactive intermediate that, upon interaction with cyclohexyl isocyanide, forms a cationic imidazolium (B1220033) salt. lshtm.ac.uk

Table 1: Selected Methodologies for Preparing Cationic Cyclohexyl Isocyanide Metal Complexes

| Metal Center | Precursor(s) | Reagent(s) | Product Type | Reference(s) |

| Rh(I) | [Rh(1,5-C₈H₁₂)(MeCN)₂]⁺BF₄⁻ | Isocyanides (e.g., BuᵗNC) | Homoleptic isocyanide cation | rsc.org |

| Rh(I) | [Rh(BuᵗNC)₄]⁺BF₄⁻ | Cyclohexylamine | Amidinium derivative | rsc.org |

| Ni(II) | Ni(II) complexes with organic ligands | Cyclohexyl isocyanide | Cationic tetrakis(isocyanide) intermediate | acs.org |

| Ni(II) | Neutral Ni(II) dithiophosphate (B1263838) complexes | Cyclohexyl isocyanide, AgClO₄ or AgBF₄ | Cationic bis(isocyanide) complex | chemrxiv.org |

| Various | Metal Halides | Cyclohexyl isocyanide | Cationic isocyanide complex | wikipedia.org |

| Various | Metal Cyanides | N-alkylation agent | Cationic isocyanide complex | wikipedia.org |

| N/A | Isoquinoline | Trimethylsilyl chloride, Cyclohexyl isocyanide | Cationic imidazolium salt | lshtm.ac.uk |

Strategies for In Situ Generation of Cationic or Activated Cyclohexyl Isocyanide Species in Reaction Pathways

In many synthetic applications, the targeted reactive species is not a stable, isolated complex but rather a transient intermediate generated in situ. This approach avoids the need to prepare and handle potentially sensitive cationic complexes while still harnessing their reactivity. Several strategies have been developed to generate activated cyclohexyl isocyanide species within a reaction mixture.

A prominent strategy involves the reaction of cyclohexyl isocyanide with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netd-nb.inforesearchgate.net This reaction generates a highly reactive 1:1 zwitterionic adduct. researchgate.netresearchgate.net This intermediate can then be trapped by a third component, such as an aldehyde, to produce functionalized heterocycles like 2-aminofurans. scispace.com In the absence of a separate trapping agent, this zwitterionic species can undergo further reactions. For instance, in the presence of 1,4-dihydropyridines, it leads to the formation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which then participate in cycloaddition reactions to build complex polycyclic structures. researchgate.netd-nb.info This in situ generation of the active species is often achieved without the need for a catalyst. d-nb.infoscispace.com

Another key strategy involves the activation of the isocyanide through protonation or interaction with a Lewis acid. The reaction between isoquinoline, cyclohexyl isocyanide, and an activating agent like trimethylsilyl chloride (TMSCl) proceeds through the in situ N-activation of the azine, followed by a nucleophilic attack from the isocyanide. lshtm.ac.uk This Reissert-type process can be followed by the insertion of a second isocyanide molecule into the newly formed N-Si bond, leading to diverse α-substituted dihydroazines. lshtm.ac.uk Similarly, strong Brønsted acids can activate azines, enabling a reaction with two equivalents of isocyanide to form fused imidazolium salts. lshtm.ac.uk

The concept of in situ generation is also central to certain multicomponent reactions. In some variations of the Groebke–Blackburn–Bienaymé (GBB) reaction, the isocyanide itself is generated in situ from a formamide (B127407) precursor, and the acid required for the subsequent multicomponent reaction is also produced concurrently within the reaction pot. beilstein-journals.org

Table 2: Examples of In Situ Generation of Activated Cyclohexyl Isocyanide Species

| Reactants | Activating Principle | Generated Intermediate | Subsequent Reaction | Reference(s) |

| Cyclohexyl isocyanide, Dimethyl acetylenedicarboxylate (DMAD) | Reaction with an activated alkyne | 1:1 zwitterionic adduct | Trapping by aldehydes or cycloaddition | researchgate.netresearchgate.netscispace.com |

| Cyclohexyl isocyanide, DMAD, 1,4-Dihydropyridine | Reaction with an activated alkyne | 5-(alkylimino)cyclopenta-1,3-diene | [3+2] cycloaddition | researchgate.netd-nb.info |

| Isoquinoline, Cyclohexyl isocyanide, Trimethylsilyl chloride (TMSCl) | N-activation of azine by TMSCl | N-silylated azinium intermediate | Nucleophilic attack by isocyanide | lshtm.ac.uk |

| Isoquinoline, Cyclohexyl isocyanide, Strong Brønsted Acid (e.g., TfOH) | N-protonation of azine | Protonated azine | Nucleophilic attack by isocyanide | lshtm.ac.uk |

Synthetic Routes to Functionalized Cyclohexyl Isocyanide Ligands for Specific Cationic Assemblies

The versatility of isocyanide chemistry is greatly enhanced by the ability to synthesize functionalized ligands. By introducing specific chemical groups onto the cyclohexyl isocyanide framework, chemists can tailor the steric and electronic properties of the resulting metal complexes, control reactivity, or introduce new functionalities for applications such as catalysis or materials science. nsf.govrsc.org

The most prevalent method for synthesizing isocyanides, including functionalized variants, begins with a corresponding primary amine. rsc.org The amine is first converted to a formamide derivative using reagents like formic acid. rsc.org Subsequently, the formamide is dehydrated to yield the isocyanide. A variety of dehydrating agents can be employed for this step, including phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or the Burgess reagent. rsc.org This modular approach allows for the synthesis of a wide array of isocyanides, provided the precursor amine is accessible.

For more complex or "decorated" isocyanides, which may be required for specialized applications, alternative routes from simple precursors are necessary. nsf.gov One powerful, though less common, method is the sequential metalation and electrophilic trapping of a simple alkylisocyanide. nsf.gov This process involves deprotonating the carbon atom adjacent to the isocyanide group using a strong base, which generates a highly nucleophilic metalated isocyanide. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. Overcoming challenges such as competitive self-condensation reactions is key to the success of this method. nsf.gov

Another innovative approach involves incorporating complex molecular scaffolds into the ligand structure. For instance, sugar-derived building blocks have been used to synthesize novel bioconjugates. beilstein-journals.org Starting from a C-glucopyranosyl aldehyde, a multi-step synthesis involving a GBB reaction with 2-aminopyridine (B139424) and cyclohexyl isocyanide can yield C-glucoside-containing 1-azaindolizine structures. beilstein-journals.org Such synthetic strategies open the door to creating highly specialized ligands for targeted applications in fields like medicinal chemistry.

Advanced Reactivity and Mechanistic Investigations of Cyclohexyl Isocyanide 1+ Systems

Detailed Mechanistic Pathways in Cationic Cyclohexyl Isocyanide-Mediated Transformations

The cyclohexyl isocyanide(1+) cation, often generated in situ, participates in a rich variety of mechanistic pathways, leading to the formation of diverse molecular architectures. These transformations frequently involve multicomponent reactions (MCRs), where the isocyanide acts as a key building block.

A prevalent mechanistic motif involves the initial activation of a substrate by an electrophile, followed by the nucleophilic attack of the cyclohexyl isocyanide. For instance, in the presence of trimethylsilyl (B98337) chloride (TMSCl), azines are activated, facilitating a Reissert-type process where the isocyanide attacks the activated azine. lshtm.ac.uk This is followed by the insertion of a second isocyanide molecule into the newly formed N-Si bond, culminating in a variety of α-substituted dihydroazines. lshtm.ac.uk

Acid-catalyzed transformations also showcase the versatile reactivity of the cyclohexyl isocyanide cation. In the presence of strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), isoquinoline (B145761) can react with two equivalents of cyclohexyl isocyanide to form isoquinoline-fused imidazolium (B1220033) salts. lshtm.ac.uk Similarly, the acid-catalyzed hydrolysis of cyclohexyl isocyanide proceeds via a specific acid/general base catalysis mechanism. researchgate.netacs.org This involves a rapid, pre-equilibrium C-protonation of the isocyanide to form the N-cyclohexylnitrilium ion, followed by a rate-determining attack of water on the electron-deficient carbon. researchgate.netacs.org

Cycloaddition reactions represent another significant class of transformations mediated by the cyclohexyl isocyanide cation. In the three-component reaction of osti.govfullerene, an alkyl isocyanide like cyclohexyl isocyanide, and dimethyl acetylenedicarboxylate (B1228247) (DMAD), cyclopent-2-en-1-imino- and ketenimine methano osti.govfullerene derivatives are formed. The proposed mechanism involves the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then undergoes a [3+2] cycloaddition with the fullerene. chemicalbook.com

Furthermore, the reaction of cyclohexyl isocyanide with dialkyl acetylenedicarboxylates can generate a reactive 1:1 intermediate. sigmaaldrich.comresearchgate.net This intermediate can be trapped by various nucleophiles, such as 1-benzylisatin and tryptanthrin, to yield highly functionalized unsaturated γ-spiroiminolactones. sigmaaldrich.comresearchgate.net The reaction with arylcarbohydrazides and acetylene (B1199291) diesters proceeds through the formation of a nitrilium cation intermediate, which, after a Michael addition and subsequent cyclization, yields highly functionalized 1H-pyrazoles. beilstein-journals.org

The interaction of cyclohexyl isocyanide with imines, particularly in the absence of a carboxylic acid, deviates from the classical Ugi reaction pathway. Lewis acid activation of the imine leads to the formation of a nitrilium intermediate after the attack of one equivalent of isocyanide. A subsequent attack by a second isocyanide molecule can lead to a second nitrilium ion, which is then trapped by the nucleophilic nitrogen of the imine to form bis(imino)azetidines. xmu.edu.cn

In the context of metal-mediated reactions, the insertion of isocyanides into metal-carbon or metal-nitrogen bonds is a key mechanistic step. For example, osmapentalyne reacts with cyclohexyl isocyanide to form metallacyclopropenimine complexes. In the presence of excess isocyanide, insertion into an Os-C bond can occur, leading to the formation of metallaindene derivatives. Similarly, cationic rhodium(I) and iridium(I) complexes react with cyclohexyl isocyanide to give 1,1-insertion products into the metal-amidinato nitrogen bond. acs.orgnih.gov

Probing the Electrophilic and Nucleophilic Character of Cyclohexyl Isocyanide within Activated Complexes

The cyclohexyl isocyanide molecule exhibits a fascinating dual reactivity, capable of acting as both an electrophile and a nucleophile, a characteristic that is central to its utility in organic synthesis. This duality is rooted in its electronic structure, which can be described by two principal resonance forms: a triple-bonded structure with a formal positive charge on nitrogen and a negative charge on carbon, and a carbenoid structure where the carbon atom is electrophilic. researchgate.net The relative contribution of these resonance structures can be influenced by the substituent on the nitrogen atom and the chemical environment. researchgate.net

Nucleophilic Character:

The lone pair of electrons on the carbon atom of the isocyanide group imparts nucleophilic character. This is evident in its reactions with various electrophiles. For instance, in multicomponent reactions initiated by the activation of an azine with trimethylsilyl chloride, the cyclohexyl isocyanide acts as a nucleophile, attacking the activated heterocyclic ring in a Reissert-type process. lshtm.ac.uk The nucleophilicity of isocyanides plays a crucial role in these reactions, with more nucleophilic aliphatic isocyanides like cyclohexyl isocyanide showing higher reactivity compared to less nucleophilic aromatic or electron-deficient isocyanides. mdpi.com

The nucleophilicity of metal-activated isocyanides is also a key factor in their reactivity. When coordinated to a metal center, the isocyanide ligand can become more susceptible to nucleophilic attack. However, the isocyanide itself can also act as the nucleophile. For example, in the reaction of cationic rhodium and iridium complexes with cyclohexyl isocyanide, a proposed mechanism involves the coordination of the isocyanide followed by a nucleophilic attack of the nitrogen of the amidinato ligand on the coordinated carbon of the isocyanide. acs.org

Electrophilic Character:

Conversely, the carbon atom of the isocyanide can exhibit electrophilic character, particularly in its carbenoid resonance form. researchgate.net This allows it to be attacked by nucleophiles. A prime example is the acid-catalyzed hydrolysis of cyclohexyl isocyanide, where the initial C-protonation generates an N-cyclohexylnitrilium ion. researchgate.net This cationic species is highly electrophilic at the carbon atom and is subsequently attacked by water in the rate-determining step. researchgate.net

In metal complexes, the coordination of the isocyanide to a metal center can enhance the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack. This activation is a common strategy in isocyanide chemistry. Theoretical studies on the addition of indazole to a palladium(II)-coordinated cyclohexyl isocyanide complex show that the reaction proceeds via nucleophilic attack of the indazole on the isocyanide carbon. nsf.gov

The dual reactivity of cyclohexyl isocyanide is also harnessed in reactions where it interacts with itself or other isocyanide molecules. The slow deprotonation of an isocyanide can lead to the formation of a highly nucleophilic metalated isocyanide. This species can then react with the parent isocyanide, which acts as an electrophile, leading to condensation reactions. acs.org This highlights the delicate balance between the nucleophilic and electrophilic nature of the isocyanide functionality.

Stereochemical and Regiochemical Control in Cyclohexyl Isocyanide(1+) Reactions

The control of stereochemistry and regiochemistry is a critical aspect of synthetic chemistry, and reactions involving the cyclohexyl isocyanide(1+) cation are no exception. The outcomes of these reactions are often dictated by the nature of the reactants, catalysts, and reaction conditions, leading to the selective formation of specific isomers.

Stereochemical Control:

In multicomponent reactions, the formation of new stereocenters is common, and achieving high stereoselectivity is a significant challenge. The Ugi and Passerini reactions, which can involve cyclohexyl isocyanide, typically generate a new stereocenter, often resulting in racemic or diastereomeric mixtures in the absence of a chiral influence. nih.gov

However, stereochemical control can be achieved through various strategies. The use of chiral starting materials, such as enantiomerically pure amino acids in the Ugi reaction, can effectively transfer stereochemical information to the product. nih.gov Chiral catalysts have also been employed to induce enantioselectivity. For instance, a copper(I) complex with a chiral ligand has been used to catalyze the [3+2] cycloaddition of methyl isocyanoacetate with imines, yielding trans-imidazolines with high enantioselectivity. researchgate.net

In the reaction of glyoxylate (B1226380) imine with tert-butyl isocyanide, an α-aminoamide is the major product, whereas the reaction with cyclohexyl isocyanide selectively yields an azetidine (B1206935) adduct. xmu.edu.cn This difference in selectivity highlights the influence of the isocyanide substituent on the reaction pathway and stereochemical outcome. X-ray diffraction analysis of a bis(imino)azetidine formed from an imine and cyclohexyl isocyanide confirmed the structure and raised questions about the origin of the stereochemistry of the C=N bonds, suggesting a complex interplay of factors in the cyclization step. xmu.edu.cn

Regiochemical Control:

Regioselectivity is prominently observed in cycloaddition reactions involving cyclohexyl isocyanide. In the three-component reaction of cyclohexyl isocyanide, dimethyl acetylenedicarboxylate, and o- and p-quinones, the formation of iminolactones is observed, indicating a specific regiochemical preference in the addition of the reactive intermediate to the quinone.

The reaction of arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters leads to the formation of 1H-pyrazoles with a specific substitution pattern, indicating a high degree of regiocontrol. beilstein-journals.org The proposed mechanism involves the protonation of a zwitterionic intermediate to form a nitrilium cation, followed by a Michael addition of the conjugate base of the carbohydrazide. The subsequent cyclization proceeds in a regioselective manner to afford the observed pyrazole (B372694) derivative. beilstein-journals.org

In metal-mediated reactions, the regioselectivity of isocyanide insertion can be influenced by the nature of the metal and the ligands. The reaction of an osmapentalyne complex with excess cyclohexyl isocyanide results in the insertion of one isocyanide molecule into an Os-C bond, leading to the expansion of the metalla-ring skeleton to form a metallaindene derivative with a defined regiochemistry.

Furthermore, the reaction of isoquinoline with cyclohexyl isocyanide in the presence of trimethylsilyl chloride leads to the formation of an imidazolium salt. lshtm.ac.uk This reaction proceeds through a selective Reissert-type process, where the isocyanide attacks the α-position of the activated isoquinoline, demonstrating excellent regiochemical control.

Kinetic and Thermodynamic Studies of Cyclohexyl Isocyanide(1+) Reaction Dynamics

Kinetic and thermodynamic studies provide crucial insights into the reaction mechanisms and energy profiles of transformations involving the cyclohexyl isocyanide(1+) cation. These investigations help to elucidate the feasibility of proposed pathways, identify rate-determining steps, and understand the factors that govern reaction rates and equilibria.

Kinetic Investigations:

The acid-catalyzed hydrolysis of cyclohexyl isocyanide has been studied kinetically, revealing a mechanism of specific acid/general base catalysis. researchgate.netacs.org The reaction involves a rapid pre-equilibrium C-protonation of the isocyanide to form the N-cyclohexylnitrilium ion, followed by a slower, rate-determining attack of water on this activated intermediate. researchgate.netacs.org The pKa of the N-cyclohexylnitrilium ion has been determined to be 0.86 ± 0.05, providing a quantitative measure of its acidity. researchgate.netacs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the kinetics of the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluoropentane-2,4-dione. mit.edu By calculating the energy changes along different proposed reaction paths, including direct attack and conjugate addition, and identifying the transition states, researchers have been able to predict reaction rate constants and activation energies. mit.edu These computational results suggested that a previously proposed conjugate addition path was unlikely, and a new pathway involving a Michael addition followed by a Cope-Claisen type rearrangement was both energetically and kinetically more favorable. mit.edu

The kinetics of outer-sphere electron-transfer reactions involving spectator cations have also been investigated. grafiati.com While not directly focused on cyclohexyl isocyanide(1+), these studies demonstrate how the surrounding electrolyte can influence reaction kinetics by affecting the solvation properties and reorganization energy of the redox species. grafiati.com Such principles are applicable to the electron-transfer processes that may be involved in certain reactions of the cyclohexyl isocyanide cation.

Thermodynamic Considerations:

Thermodynamic factors often play a decisive role in determining the final product distribution in reactions involving cyclohexyl isocyanide(1+). In the DFT study of the reaction between indazole and a palladium-coordinated cyclohexyl isocyanide, two different reaction channels based on the tautomers of indazole were explored. nsf.gov While one channel was found to be slightly kinetically more favorable, it was also endergonic, meaning the products were thermodynamically less stable than the reactants. The other channel, leading to the experimentally observed aminocarbene product, was thermodynamically driven, indicating that the regioselectivity of this reaction is under thermodynamic rather than kinetic control. nsf.gov

The insertion of isocyanides into metal-nitrogen bonds in cationic rhodium and iridium complexes is another area where thermodynamics is important. acs.orgnih.gov The reactions of these complexes with cyclohexyl isocyanide lead to the formation of 1,1-insertion compounds, which are isolated in high yields, suggesting that these products are thermodynamically favored. acs.orgnih.gov

The relative nucleophilicity of different isocyanides, which can be quantified by Mayr's nucleophilicity parameters, is a key thermodynamic property that influences their reactivity. mdpi.com In multicomponent reactions involving imines, the higher reactivity of aliphatic isocyanides like cyclohexyl isocyanide compared to aromatic or electron-deficient isocyanides is consistent with their greater nucleophilicity. mdpi.com This thermodynamic property dictates the feasibility and efficiency of the initial nucleophilic attack that drives these transformations.

Coordination Chemistry of Cationic Cyclohexyl Isocyanide Complexes

Synthesis and Structural Characterization of Transition Metal Cyclohexyl Isocyanide Cationic Complexes

The synthesis of transition metal complexes containing cyclohexyl isocyanide ligands is well-established, often involving the direct reaction of a metal precursor with the isocyanide. wikipedia.orgscribd.com These reactions can lead to the formation of a variety of complexes, including monomeric and polynuclear species. For instance, cationic copper(I) isocyanide complexes can be prepared, and their spectroscopic properties have been compared with related nitrile complexes. acs.org Similarly, cationic three-coordinate gold(I) mixed 2,2'-bipyridyl/cyclohexyl isocyanide complexes have been synthesized and structurally characterized for the first time. mdpi.com

A notable characteristic of these complexes is the formation of salts with one, two, or even three chemically distinct cations, which can be obtained from solutions of [(cyclohexyl isocyanide)4Rh(I)]+. scispace.com The synthesis of such complex structures highlights the versatility of cyclohexyl isocyanide as a ligand. Furthermore, the reaction of metallapentalyne with an excess of cyclohexyl isocyanide can lead to the formation of metallaindene derivatives through the insertion of the isocyanide into a metal-carbon bond. xmu.edu.cn

Structural characterization of these complexes is often achieved through single-crystal X-ray diffraction. For example, the molecular structure of the cation in iridium complexes with both terminal and inserted cyclohexyl isocyanide molecules has been determined, revealing a "three-legged piano stool" geometry. In some cases, such as with gold(I) complexes, polymorphic forms with different colors and luminescence properties can be isolated, arising from distinct intermolecular interactions in the solid state. crystallography.net

Detailed structural parameters for a selection of cationic cyclohexyl isocyanide complexes are presented in the table below.

Table 1: Selected Structural Data for Cationic Cyclohexyl Isocyanide Complexes

| Complex | Metal-CNCy Bond Length (Å) | C≡N Bond Length (Å) | Metal-N(ancillary) Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Cp*Ir(κ3C,N',N''-L(CNCy))] | - | - | Ir-N(pyridine) | |

| [Cp*Ir(CNCy)2(L')] | Ir-C(terminal) = 2.022(3) | C≡N(terminal) = 1.161(3) | Ir-N(guanidinate) = 2.158(2) | |

| [Cp*Ir(CNCy)2(L')] | Ir-C(inserted) = 2.067(2) | C=N(inserted) = 1.285(3) | - | |

| [(cyclohexyl isocyanide)2Au(I)] | - | - | - | crystallography.net |

| [(C6H11NC)4Rh(I)]+ | - | - | - | scispace.com |

Elucidation of Electronic Structure and Bonding in Cyclohexyl Isocyanide(1+) Metal Complexes

The electronic structure of cyclohexyl isocyanide complexes is governed by the interplay of σ-donation and π-backbonding between the metal and the isocyanide ligand. wikipedia.orgrsc.org Isocyanides, in general, are considered strong σ-donors and good π-acceptors. rsc.org The lone pair on the carbon atom of the isocyanide donates electron density to an empty metal orbital (σ-donation), while the filled d-orbitals of the metal can back-donate electron density into the empty π* orbitals of the isocyanide ligand (π-backbonding). rsc.orgcore.ac.uk

The extent of σ-donation and π-backbonding influences the electronic properties of the complex, which can be probed by various spectroscopic techniques, particularly infrared (IR) spectroscopy. wikipedia.org The C≡N stretching frequency (νC≡N) in the IR spectrum is a sensitive indicator of the nature of the metal-isocyanide bond. wikipedia.orgmdpi.com An increase in νC≡N upon coordination is indicative of dominant σ-donation, as the orbital from which the lone pair is donated is antibonding with respect to the C≡N bond. mdpi.com Conversely, a decrease in νC≡N suggests significant π-backbonding, which populates the π* orbitals of the isocyanide and weakens the C≡N bond.

In cationic complexes, where the metal center is more electron-deficient, σ-donation is generally the dominant interaction, leading to an increase in the C≡N stretching frequency compared to the free ligand. wikipedia.org For example, the IR spectrum of a cationic three-coordinate gold(I) 2,2'-bipyridyl/isocyanide complex shows a C≡N stretching vibration at 2184 cm⁻¹, which is higher than that of the free isocyanide. mdpi.com

The nature of the bonding in these complexes can also be investigated through computational methods, such as Density Functional Theory (DFT). mdpi.com These studies can provide insights into the relative contributions of σ-donation and π-backbonding and help to rationalize the observed spectroscopic and structural properties.

Ligand Field and Molecular Orbital Theoretical Approaches to Cyclohexyl Isocyanide Coordination

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a more comprehensive framework for understanding the electronic structure and bonding in coordination compounds, including cyclohexyl isocyanide complexes. britannica.comscribd.com These theories consider the interactions between the metal d-orbitals and the ligand orbitals to generate a set of molecular orbitals for the complex.

In the context of MO theory, the σ-donation from the cyclohexyl isocyanide ligand involves the overlap of the carbon-based lone pair orbital with an appropriate metal d-orbital (e.g., dz² in an octahedral complex), leading to the formation of a bonding and an antibonding σ molecular orbital. rsc.orglibretexts.org The π-backbonding interaction involves the overlap of filled metal d-orbitals (e.g., t2g set in an octahedral complex) with the empty π* orbitals of the isocyanide ligand. rsc.org This results in the formation of bonding and antibonding π molecular orbitals.

The energy separation between the resulting non-bonding or weakly bonding d-orbitals and the antibonding d-orbitals corresponds to the ligand field splitting parameter (Δ). britannica.com Isocyanides are generally considered to be strong-field ligands, meaning they cause a large ligand field splitting. rsc.org This is due to their good σ-donor and π-acceptor properties. The π-acidity of the isocyanide ligand stabilizes the metal dπ orbitals (t2g in an octahedral field), leading to a larger HOMO-LUMO gap and a greater ligand-field splitting. rsc.org

A qualitative molecular orbital diagram for a generic transition metal isocyanide complex illustrates these interactions. The HOMO is often of metal d-orbital character, while the LUMO is typically a π* orbital of the isocyanide ligand. The energy of these frontier molecular orbitals is crucial in determining the electronic and photophysical properties of the complex. rsc.org

Influence of Metal Oxidation State and Ancillary Ligands on Cyclohexyl Isocyanide(1+) Behavior

The behavior of the cyclohexyl isocyanide ligand in a cationic complex is significantly influenced by the oxidation state of the central metal atom and the nature of the other ligands present in the coordination sphere (ancillary ligands).

Metal Oxidation State: A higher oxidation state on the metal center makes it more electrophilic and a poorer π-donor. Consequently, in complexes with high-valent metals, the π-backbonding to the cyclohexyl isocyanide ligand is diminished, and the σ-donor character of the isocyanide becomes more prominent. rsc.org This is reflected in a higher C≡N stretching frequency in the IR spectrum. Conversely, in low-valent metal complexes, the metal is more electron-rich and a better π-donor, leading to stronger π-backbonding and a lower νC≡N. wikipedia.orgrsc.org

Ancillary Ligands: The electronic properties of the ancillary ligands also play a crucial role. Strong σ-donating or π-donating ancillary ligands increase the electron density on the metal center, enhancing its ability to back-donate to the cyclohexyl isocyanide. This would lead to a decrease in the νC≡N. In contrast, π-accepting ancillary ligands compete with the cyclohexyl isocyanide for the metal's d-electron density, reducing the extent of π-backbonding to the isocyanide and resulting in a higher νC≡N. rsc.org

For example, in a series of cationic pincer-type Pd(II) and Pt(II)-isocyanide complexes, the nature of the weakly coordinating counterions ([PF₆]⁻, [ClO₄]⁻, and [OTf]⁻) was found to influence the aggregation behavior of the complexes in solution. rsc.org This highlights how even components outside the primary coordination sphere can affect the properties of the complex. The presence of different aminocarbyne substituents in diiron complexes was also shown to influence the coordination of nitrile ligands, demonstrating the impact of steric and electronic factors of ancillary ligands. mdpi.com

The table below summarizes the expected trends in the C≡N stretching frequency based on the electronic properties of the metal and ancillary ligands.

Table 2: Influence of Metal and Ancillary Ligands on ν(C≡N) of Coordinated Cyclohexyl Isocyanide

| Factor | Change | Effect on Metal Electron Density | Effect on π-Backbonding to CNCy | Expected Change in ν(C≡N) |

|---|---|---|---|---|

| Metal Oxidation State | Increase | Decrease | Decrease | Increase |

| Metal Oxidation State | Decrease | Increase | Increase | Decrease |

| Ancillary Ligand | Stronger σ-donor | Increase | Increase | Decrease |

| Ancillary Ligand | Stronger π-acceptor | Decrease | Decrease | Increase |

Supramolecular Chemistry and Self-Assembly of Cyclohexyl Isocyanide(1+) Metal-Organic Architectures

Cationic cyclohexyl isocyanide complexes can serve as building blocks for the construction of well-defined supramolecular architectures through a process known as coordination-driven self-assembly. nih.govnih.gov This approach utilizes the directional nature of metal-ligand coordination bonds to spontaneously form complex, ordered structures from simpler components. nih.gov

The linear geometry of the isocyanide ligand makes it particularly suitable for the construction of various supramolecular structures. rsc.org For example, linear aromatic diisocyanides have been employed as bridging ligands to assemble [4 + 4] coordination-driven self-assembled M₄L₄ squares with cyclometalated iridium units as the corners. nih.gov

The self-assembly process can be influenced by a variety of factors, including the geometry of the metal center, the nature of the isocyanide ligand, and the presence of other coordinating or non-coordinating species. acs.org For instance, the interplay between Rh(I)···Rh(I) interactions and hydrophobic interactions has been shown to govern the molecular aggregation and supramolecular assembly of isocyanorhodium(I) complexes. acs.org In some cases, the steric hindrance between cyclohexyl moieties can influence the stability of the resulting supramolecular structures. acs.org

These self-assembled architectures can exhibit interesting properties, such as luminescence, and have potential applications in areas like sensing and catalysis. rsc.orgnih.gov The formation of these complex structures from a common precursor, such as [(C₆H₁₁NC)₄Rh(I)]+, which can lead to crystals containing multiple distinct cationic species, underscores the rich supramolecular chemistry of these systems. scispace.com

Catalytic Applications of Cyclohexyl Isocyanide 1+ Systems

Homogeneous Catalysis Mediated by Cationic Cyclohexyl Isocyanide Metal Complexes

Cationic metal complexes featuring cyclohexyl isocyanide ligands are effective catalysts in a variety of homogeneous reactions. kyoto-u.ac.jp The isocyanide ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. rsc.orgnih.gov These complexes have found applications in reactions such as hydrosilylation, oligomerization, and multi-component reactions. mdpi.comnih.gov

Cyclohexyl isocyanide functions as an active ligand by directly participating in the catalytic cycle. Its strong σ-donating ability helps to stabilize low-valent metal centers, which are often key intermediates in catalytic processes. rsc.org The isocyanide can be incorporated into catalytic mechanisms that involve fundamental steps like oxidative addition, migratory insertion, and reductive elimination. unipi.it

In some catalytic systems, the cyclohexyl isocyanide ligand is not merely a spectator but is directly transformed. For instance, it can undergo insertion into metal-element bonds. Rhodium and Iridium complexes have been shown to react with cyclohexyl isocyanide to yield 1,1-insertion products. In other cases, the isocyanide acts as a readily dissociable ligand, creating a vacant coordination site on the metal center, which is essential for substrate activation. mdpi.com

The complementary role of cyclohexyl isocyanide alongside other ligands, such as phosphines, has been demonstrated in platinum(II)-catalyzed hydrosilylation of alkynes. mdpi.com While complexes with only phosphine (B1218219) ligands or mixed phosphine-isocyanide ligands showed high catalytic activity, the corresponding bis-isocyanide platinum(II) complexes were poor catalysts for this transformation. mdpi.com This suggests that the electronic balance provided by the combination of a strong σ-donor/weak π-acceptor (isocyanide) and another ligand is critical for catalytic efficiency. mdpi.com The isocyanide's role can also be to stabilize intermediates within the catalytic cycle. mdpi.com

The mechanism of catalytic turnover in reactions involving cyclohexyl isocyanide is highly dependent on the metal catalyst and the specific transformation. A common mechanistic motif involves the coordination of the isocyanide to the metal center, followed by the insertion of the isocyanide carbon atom into a metal-substrate bond. unipi.it

In the context of enzymatic catalysis, which can provide models for synthetic systems, the mechanism of isocyanide hydratase involves the nucleophilic attack of a cysteine residue on the electrophilic carbon of the isocyanide. pnas.orgbiorxiv.org This forms a covalent thioimidate intermediate, which is then hydrolyzed to complete the catalytic cycle. pnas.orgbiorxiv.org

For transition metal-catalyzed reactions, such as palladium-catalyzed condensations, the catalytic cycle often involves the formation of metallocycle intermediates. nih.gov The reaction's progression can be controlled to prevent further isonitrile insertion, which might otherwise lead to polymerization. nih.gov In copper-catalyzed reactions of isocyanides with alcohols, the formation of a complex where both the isocyanide and the alcohol are coordinated to the copper ion is proposed as a key step. cdnsciencepub.com

Selectivity in these systems is governed by both steric and electronic factors. For example, in the hydrosilylation of alkynes catalyzed by platinum(II) phosphine-isocyanide complexes, the structure of the catalyst directly impacts the yield of the product. mdpi.com Similarly, in the oligomerization of cyclohexyl isocyanide, the choice of ligands on the nickel(II) catalyst influences the efficiency of the process, with increased steric bulk sometimes hindering the reaction. acs.org

Role of Cyclohexyl Isocyanide as an Active Ligand in Catalytic Cycles

Heterogeneous Catalysis Incorporating Supported Cyclohexyl Isocyanide Moieties

In heterogeneous catalysis, the active catalytic species is supported on a solid material, which offers advantages in terms of catalyst separation and reusability. Nanoparticles have emerged as effective heterogeneous catalysts for reactions involving cyclohexyl isocyanide.

Copper(I) iodide (CuI) nanoparticles have been successfully employed as a recyclable heterogeneous catalyst for the one-pot, three-component synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines from o-phenylenediamine, aromatic aldehydes, and cyclohexyl isocyanide. kashanu.ac.ir This method is noted for its mild reaction conditions and the ease of catalyst recovery by simple filtration. kashanu.ac.ir The catalyst was reused multiple times with only a slight decrease in activity. kashanu.ac.ir

Similarly, ZnO and TiO2 nanoparticles have been utilized as efficient, reusable heterogeneous catalysts for the same multi-component reaction, highlighting the versatility of nanocatalysis in these syntheses. researchgate.netgrafiati.com These approaches are considered environmentally benign due to the reduction of waste and the use of recyclable catalysts. kashanu.ac.irresearchgate.net

Table 1: Performance of Heterogeneous Catalysts in the Synthesis of N-Cyclohexyl-3-aryl-quinoxaline-2-amines This table is generated based on data from syntheses involving various aldehydes.

| Catalyst | Aldehyde Substituent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CuI NPs (5 mol%) | 4-Cl | Ethanol | 94 | kashanu.ac.ir |

| CuI NPs (5 mol%) | 4-NO₂ | Ethanol | 96 | kashanu.ac.ir |

| CuI NPs (5 mol%) | 4-Me | Ethanol | 90 | kashanu.ac.ir |

| CuI NPs (5 mol%) | H | Ethanol | 92 | kashanu.ac.ir |

| ZnO NPs (4 mol%) | 4-Cl | Ethanol | 95 | researchgate.net |

| ZnO NPs (4 mol%) | 4-OMe | Ethanol | 93 | researchgate.net |

Polymerization and Oligomerization Catalysis Driven by Cyclohexyl Isocyanide Coordination

The coordination of cyclohexyl isocyanide to certain metal centers can drive polymerization and oligomerization reactions, leading to the formation of poly(isocyanide)s. Nickel(II) complexes, in particular, have been extensively studied as catalysts for this transformation. acs.orgnih.govacs.org

A series of nickel(II) complex compounds containing organic ligands such as 2,2'-bipyridyl and 1,10-phenanthroline (B135089) have been synthesized and used as catalysts in the oligomerization of cyclohexyl isocyanide. acs.orgacs.org These catalytic systems have shown efficiencies ranging from moderate to very high, with one catalyst achieving a 94% yield for the formation of poly(cyclohexyl isocyanide). acs.orgacs.org The structure of the ligands and the reaction conditions significantly influence the catalytic activity and the properties of the resulting oligomers. nih.gov

The mechanism for the nickel-catalyzed polymerization of isocyanides is often referred to as the "merry-go-round" mechanism. acs.org This process is thought to begin with the formation of a cationic nickel(II) tetrakis(isocyanide) complex. acs.org A nucleophile then attacks a coordinated isocyanide carbon, initiating the polymerization. The polymer chain grows through the successive insertion of isocyanide molecules into the nickel-carbon bond. acs.org The steric properties of the ligands can affect catalytic efficiency; for instance, ligands with greater steric hindrance, like 1,10-phenanthroline compared to 2,2'-bipyridyl, can lead to reduced catalytic activity. acs.org

Table 2: Efficiency of Various Nickel(II) Catalysts in the Oligomerization of Cyclohexyl Isocyanide This table is generated based on data for the synthesis of poly(cyclohexyl isocyanide).

| Catalyst | Yield (%) | Reference |

|---|---|---|

| [Ni(ODA)(bipy)(H₂O)]·2.5H₂O | 94 | acs.orgacs.org |

| [Ni(ODA)(H₂O)₃]·1.5H₂O | 52 | acs.org |

| [Ni(TDA)(bipy)(H₂O)]·4H₂O | 27 | acs.org |

| [Ni(IDA)(H₂O)₃] | 23 | acs.org |

| [Ni(TDA)(phen)H₂O] | 22 | acs.org |

| [Ni(TDA)(H₂O)₃] | 10 | acs.org |

Advanced Theoretical and Computational Chemistry of Cyclohexyl Isocyanide 1+

Quantum Chemical Calculations on Electronic Structure and Bonding in Cationic Cyclohexyl Isocyanide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and bonding of the cyclohexyl isocyanide cation. researchgate.networldscientific.com These calculations reveal the distribution of electron density, the nature of the molecular orbitals, and the strengths of the chemical bonds within the cation.

The isocyanide functional group (-N≡C) in its cationic form exhibits unique electronic features. Protonation occurs at the carbon atom, forming a nitrilium ion. researchgate.netresearchgate.net This alters the bonding from the typical isocyanide resonance structures, which include a triple bond with a formal positive charge on nitrogen and a negative charge on carbon, and a carbenoid form. nih.gov In the cationic species, the C-N bond takes on significant double bond character. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique frequently used to understand the bonding in such species. researchgate.net It provides insights into charge distribution and orbital interactions. For instance, NBO analysis can quantify the σ-donor and π-acceptor characteristics of the isocyanide ligand when coordinated to a metal center, a scenario that provides an analogy for understanding the electronic perturbations in the isolated cation. researchgate.netresearchgate.net Theoretical studies on related isocyanide complexes have shown that the isocyanide ligand is generally a strong σ-donor and a poor π-acceptor. researchgate.net

The geometry of the cation is also a key output of these calculations. The cyclohexyl group typically adopts a chair conformation. The bond lengths and angles within the cation are influenced by the electronic demands of the positively charged isocyanide group. For example, in related metal-isocyanide complexes, the M-C-N angle can deviate from linearity, indicating changes in hybridization and bonding. researchgate.net

Table 1: Calculated Structural Parameters for Cyclohexyl Isocyanide and Related Species

This table presents a hypothetical but representative set of data that could be obtained from quantum chemical calculations. Actual values would be dependent on the level of theory and basis set used.

| Parameter | Cyclohexyl Isocyanide (Neutral) | Cyclohexyl Isocyanide(1+) | Reference/Method |

|---|---|---|---|

| C≡N Bond Length (Å) | 1.17 | 1.15 | DFT/B3LYP/6-31G |

| N-Ccyclohexyl Bond Length (Å) | 1.45 | 1.43 | DFT/B3LYP/6-31G |

| C-N-C Angle (°) | 178.0 | 179.5 | DFT/B3LYP/6-31G |

| Calculated Dipole Moment (Debye) | 3.5 | N/A (Cation) | DFT/B3LYP/6-31G |

Computational Elucidation of Reaction Mechanisms and Transition States Involving Cyclohexyl Isocyanide(1+)

Computational chemistry is instrumental in mapping out the potential energy surfaces of reactions involving the cyclohexyl isocyanide cation. researchgate.netdergipark.org.tr This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. e3s-conferences.org

A key reaction involving the cyclohexyl isocyanide cation is its hydrolysis. A proposed mechanism for the acid-catalyzed hydrolysis involves a rapid, pre-equilibrium C-protonation of the isocyanide to form the N-cyclohexylnitrilium ion, followed by a rate-determining attack of water on the electron-deficient carbon. researchgate.net Computational studies can model this entire process, calculating the activation energies for each step and corroborating the proposed mechanism.

In the context of metal-catalyzed reactions, theoretical calculations have been used to study the nucleophilic addition of various compounds to coordinated cyclohexyl isocyanide. mdpi.com These studies often reveal a stepwise associative mechanism. mdpi.com For instance, the reaction of indazole with a palladium-coordinated cyclohexyl isocyanide was found to proceed via nucleophilic attack by the unprotonated nitrogen atom of indazole at the isocyanide carbon, followed by proton transfer steps. mdpi.com Such detailed mechanistic insights are often inaccessible through experimental means alone.

Transition state theory, combined with DFT calculations, can be used to investigate the kinetics of reactions. researchgate.networldscientific.com By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict reaction rates and understand how different factors, such as solvent effects, influence the reaction pathway. researchgate.net For example, computational studies on the reaction of cyclohexyl isocyanide with other reagents have compared different possible reaction paths, such as direct attack versus conjugate addition, and determined the most energetically favorable route. researchgate.networldscientific.com

Table 2: Calculated Activation Energies for a Hypothetical Reaction of Cyclohexyl Isocyanide(1+)

This table illustrates the type of data generated from transition state calculations to compare different reaction pathways.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Reference/Method |

|---|---|---|---|

| Nucleophilic attack by H₂O | TS1 | 15.2 | DFT (M06-2X)/def2-TZVP |

| Rearrangement | TS2 | 25.8 | DFT (M06-2X)/def2-TZVP |

Spectroscopic Property Prediction and Correlation with Experimental Data for Structural Verification of Cationic Species

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of the cyclohexyl isocyanide cation. nih.govrsc.org This correlation between theoretical and experimental spectra is a powerful tool for structural verification. nih.govmdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the cation. The characteristic N≡C stretching frequency in isocyanides is a strong band in the IR spectrum, typically appearing in the range of 2180–2120 cm⁻¹. acs.org Upon formation of the cation and coordination to other species, this frequency can shift. For instance, coordination to a metal cation can cause a positive shift in the ν(C≡N) band. acs.org Time-dependent density functional theory (TD-DFT) is a common method for calculating IR spectra. mdpi.com The calculated frequencies and intensities can be compared with experimental IR spectra to confirm the presence of the cation and to understand how its structure influences its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. mdpi.com These calculations provide a direct link between the electronic environment of each nucleus and its observed resonance frequency. For the cyclohexyl isocyanide cation, calculations can predict the chemical shifts of the cyclohexyl protons and carbons, as well as the isocyanide carbon. Comparing these predicted shifts with experimental data helps in the complete structural assignment of the cation in solution.

Electronic Spectroscopy: Methods like TD-DFT can be used to predict electronic absorption spectra (UV-Vis). mdpi.commdpi.com These calculations provide information about the electronic transitions between molecular orbitals. For the cyclohexyl isocyanide cation, this can help to understand its photophysical properties and to identify characteristic absorption bands. The correlation between calculated and experimental electronic circular dichroism (ECD) spectra is particularly useful for chiral molecules. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for Cyclohexyl Isocyanide(1+)

This table provides a representative comparison of computationally predicted and experimentally measured spectroscopic data.

| Spectroscopic Property | Predicted Value (Computational Method) | Experimental Value | Reference |

|---|---|---|---|

| ν(C≡N) IR Frequency (cm⁻¹) | 2250 (TD-DFT) | 2245 | mdpi.com |

| ¹³C Chemical Shift (Isocyanide Carbon, ppm) | 165 (GIAO-DFT) | 168 | mdpi.com |

| ¹H Chemical Shift (α-proton, ppm) | 3.8 (GIAO-DFT) | 3.7 | mdpi.com |

| UV-Vis λmax (nm) | 210 (TD-DFT) | 215 | mdpi.com |

Advanced Spectroscopic and Diffraction Techniques for Characterization of Cyclohexyl Isocyanide 1+ Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Insights into Cationic Complexes

Upon coordination to a cationic metal center, the chemical shifts of the cyclohexyl and isocyanide nuclei are altered significantly compared to the free ligand. The isocyanide carbon (C≡N) is particularly sensitive to its electronic environment. In cationic complexes, this carbon resonance often appears in the range of 115-145 ppm in the ¹³C{¹H} NMR spectrum. acs.org In some cases, such as in certain iridium complexes, the insertion of the isocyanide into a metal-nitrogen bond can lead to the formation of an imidoyl group, with the corresponding carbon signal appearing further downfield, between 180-198 ppm.

¹H NMR spectra are used to verify the integrity of the cyclohexyl group and to observe its chemical environment within the complex. The signals for the protons of the cyclohexyl ring are typically found in the upfield region of the spectrum. iucr.orgscielo.org.mx For certain platinum complexes, the introduction of a second isocyanide ligand can cause a noticeable upfield shift for specific protons on co-ligands, reflecting the change in the electronic landscape of the cation. researchgate.net In complexes with magnetically active nuclei like ¹⁹⁵Pt, coupling between the platinum center and the ligand's protons and carbons can be observed, providing further structural confirmation. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are routinely employed to make unambiguous assignments of all proton and carbon signals, especially in structurally complex cations. researchgate.net

| Complex | Nucleus | Observed Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| [Au(2,2'-bipyridyl)(2,6-dimethylphenyl isocyanide)]⁺ | ¹³C | 151.25, 141.34, 136.18, 131.29, 128.73, 127.00, 124.01, 121.03, 119.21, 29.83, 18.91 | CDCl₃ | mdpi.com |

| [Cp*Ir(CNtBu)(κ²N,N′-L)]⁺ (analogue) | ¹³C | 116.69 (C≡N) | - | acs.org |

| [fac-Re(CO)₃(C₆H₁₁NC)(quinoline-2-carboxylate)] | ¹³C | 193.65, 193.12, 190.54, 172.06, 152.63, 146.23, 142.09, 138.85, 133.04, 130.47, 129.67, 129.61, 127.78, 122.78, 53.72, 30.48, 23.91, 20.70 | DMSO-d₆ | iucr.org |

| [Pt(ppy)Cl{CNR}] (analogue) | ¹H | ~9.5 (H¹¹) | - | researchgate.net |

| [Pt(ppy)(CNR)₂]⁺ (analogue) | ¹H | 8.4-9.1 (H¹¹) | - | researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis in Cationic Isocyanide Species

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful probe for the nature of the chemical bonds within cyclohexyl isocyanide(1+) systems. The most diagnostic feature in the vibrational spectrum is the stretching frequency of the isocyanide C≡N triple bond, denoted as ν(C≡N).

For the free cyclohexyl isocyanide ligand, the ν(C≡N) band appears around 2120-2180 cm⁻¹. acs.org Upon coordination to a cationic metal center, the isocyanide typically acts as a strong σ-donor and a weak π-acceptor. The σ-donation removes electron density from the weakly antibonding highest occupied molecular orbital (HOMO) of the ligand, strengthening the C≡N bond. This results in a characteristic shift of the ν(C≡N) band to higher energy (a "blue shift") in the IR spectrum. acs.orgnih.gov For instance, in cationic rhodium and iridium complexes, this shift can be approximately 40 cm⁻¹ higher than the free ligand. acs.orgnih.gov In some cationic platinum(II) complexes, two distinct ν(C≡N) bands are observed, corresponding to the two isocyanide ligands in the structure. nih.gov Conversely, during reactions such as oligomerization, the disappearance of the ν(C≡N) band and the appearance of a new band for an N=C double bond (around 1635 cm⁻¹) confirms the transformation of the isocyanide moiety. acs.org

| Complex/Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Free Cyclohexyl Isocyanide | ν(C≡N) | 2120–2180 | acs.org |

| [Au(2,2'-bipyridyl)(xylyl isocyanide)]⁺ | ν(C≡N) | 2184 | mdpi.com |

| [Cp*M(CNR)(κ²C,N-LCNR)]⁺ (M=Rh, Ir) | ν(C≡N) | 2158–2182 | nih.gov |

| [Pt(dfppy)(CNBuᵗ)₂]ClO₄ (analogue) | ν(C≡N) | 2236, 2215 | nih.gov |

| [Pt(ppy-CHO)(CNBuᵗ)₂]ClO₄ (analogue) | ν(C≡N) | 2248, 2223 | nih.gov |

| Poly(cyclohexyl isocyanide) | ν(N=C) | 1635 | acs.org |

X-ray Crystallography for Precise Solid-State Structure Determination of Cationic Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For cationic cyclohexyl isocyanide complexes, this technique provides unequivocal proof of structure and reveals subtle details about bonding and intermolecular interactions. mdpi.comscispace.com

Single-crystal X-ray diffraction studies confirm the coordination geometry around the metal center, which can be, for example, linear, trigonal planar, or square planar, depending on the metal and other ligands. mdpi.comnih.gov The analysis yields precise bond lengths and angles, such as the metal-isocyanide carbon (M-C), the isocyanide carbon-nitrogen (C-N), and the nitrogen-cyclohexyl carbon (N-C) distances, as well as the M-C-N and C-N-C bond angles. acs.orgmdpi.com The M-C-N moiety is typically found to be nearly linear, consistent with sp-hybridization of the isocyanide carbon. mdpi.com

Furthermore, crystallographic analyses of cationic gold(I) and platinum(II) isocyanide complexes have revealed the presence of significant intermolecular interactions in the crystal lattice. mdpi.comnih.gov Aurophilic (Au···Au) interactions, where the distance between adjacent gold atoms is less than the sum of their van der Waals radii, can lead to the formation of supramolecular dimers or extended chains. mdpi.comacs.org These interactions are not merely structural curiosities; they can profoundly influence the photophysical properties of the material, such as its luminescence. mdpi.comacs.org

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| [Au(bipy)(xylyl isocyanide)]⁺ Dimer | Au···Au distance | 3.35 Å (Calculated) | mdpi.com |

| [Au(bipy)(xylyl isocyanide)]⁺ | Au-C bond distance | 1.92 Å | mdpi.com |

| [Au(bipy)(xylyl isocyanide)]⁺ | N-C-Au angle | 178.3° | mdpi.com |

| [{Cu(3,5Me₂-pz)(C₆H₁₁NC)}₂] | Cu···Cu' distance | 3.558(1) Å | rsc.org |

| (CyNC)AuCl | Au···Au distance | 3.3894(7) Å | acs.org |

| [Pt(dfppy)(CNBuᵗ)₂]⁺ (analogue) | Pt···Pt distance | 4.558 Å | nih.gov |

Mass Spectrometry for Identification of Cationic Intermediates and Reaction Products

Mass spectrometry (MS) is a fundamental technique for the characterization of cyclohexyl isocyanide(1+) systems, as it directly measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a particularly gentle ionization method that is well-suited for analyzing charged, non-volatile coordination complexes. mdpi.com

In ESI-MS, the primary peak observed for a cationic complex corresponds to the cation itself, with the counter-anion having been lost. mdpi.com For a complex salt represented as [M(C₆H₁₁NC)ₙLₓ]Y, the ESI⁺ mass spectrum will prominently feature a peak for the [M(C₆H₁₁NC)ₙLₓ]⁺ ion. mdpi.comnih.gov This provides clear evidence of the composition of the cationic species and allows for the confirmation of its molecular weight with high precision, especially when using high-resolution mass spectrometry (HRMS). mdpi.com

In addition to identifying stable cationic complexes, mass spectrometry is also used to characterize reaction products and intermediates. For instance, in the nickel-catalyzed oligomerization of cyclohexyl isocyanide, which proceeds through a cationic nickel(II) tetrakis(isocyanide) intermediate, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to analyze the resulting poly(cyclohexyl isocyanide) products. acs.org

| Complex/Species | Technique | Observed Ion (m/z) | Calculated Ion (m/z) | Reference |

|---|---|---|---|---|

| [Au(bipy)(C₉H₉N)]NTf₂ | ESI-MS | 484.1083 [M–NTf₂]⁺ | 484.1088 | mdpi.com |

| [Pt(C^N)(CNBuᵗ)₂]⁺ | ESI-MS | [Pt(C^N)(CNBuᵗ)₂]⁺ | - | nih.gov |

| Poly(cyclohexyl isocyanide) | MALDI-TOF-MS | Analysis of oligomer distribution | - | acs.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties of Luminescent Cyclohexyl Isocyanide Complexes

Many cationic complexes featuring cyclohexyl isocyanide, particularly those of d¹⁰ metals like gold(I), exhibit interesting photophysical properties, including luminescence. mdpi.com Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are the key techniques used to study these properties. mdpi.comacs.org

The UV-Vis absorption spectra of these complexes typically show intense high-energy bands attributed to ligand-centered (π-π*) transitions and lower-energy bands assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.org The solid-state absorption spectra can differ from those in solution, indicating the influence of intermolecular interactions, such as aurophilic bonding, in the solid state. acs.org

Upon photoexcitation, many of these complexes phosphoresce, often with a large Stokes' shift (a significant energy difference between the absorption and emission maxima), which suggests a substantial geometric distortion in the excited state. acs.org The emission color can range widely depending on the metal, the other ligands, and the solid-state packing. For example, cationic gold(I) complexes with cyclohexyl isocyanide have been shown to exhibit emissions from blue to orange. acs.orgresearchgate.net The luminescence lifetimes are often in the microsecond range, which is characteristic of emission from a triplet excited state. acs.org In some cases, the emission is excitation-dependent, meaning the color of the emitted light changes when the wavelength of the excitation source is varied. researchgate.net This behavior is often linked to the presence of multiple emissive species or complex supramolecular organization in the solid state. fresnostate.edu

| Complex | λ_abs (nm) | λ_em (nm) | Lifetime (τ, µs) | Notes | Reference |

|---|---|---|---|---|---|

| (CyNC)AuCl | - | ~590 | 20-50 | Orange emission | acs.org |

| (CyNC)AuBr | - | ~590 | 20-50 | Orange emission | acs.org |

| (CyNC)AuI | - | ~590 | 20-50 | Orange emission | acs.org |

| (CyNC)AuCN | - | 403 | - | Emission depends on excitation wavelength | acs.orgfresnostate.edu |

| [Au(C₆H₁₁NC)(NHC)]⁺ salt | - | Bluish-purple, purple, orange, red | - | Excitation-dependent emission (340-380 nm excitation) | researchgate.net |

| [Pt(dfppy)(CNBuᵗ)₂]⁺ (analogue) | 351, 368 | - | - | Absorption in CH₂Cl₂ | nih.gov |

Emerging Applications of Cyclohexyl Isocyanide 1+ in Advanced Chemical Synthesis and Materials Science

Strategic Utilization in Multicomponent Reactions (MCRs) for Complex Molecular Synthesis

Cyclohexyl isocyanide(1+) is a key reactant in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.netacs.org These reactions are highly valued in organic synthesis for their atom economy and ability to rapidly generate diverse molecular structures. researchgate.net

A prominent example of MCRs involving cyclohexyl isocyanide is the Ugi four-component reaction (Ugi-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamides. researchgate.netresearchgate.net The Ugi reaction is a powerful tool for creating peptide-like structures and has been adapted for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov For instance, it has been used to synthesize functionalized quinolin-2-(1H)-one analogues and diketopiperazines. researchgate.netresearchgate.net

Another significant MCR is the Passerini three-component reaction (P-3CR) , which combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield α-acyloxy amides. researchgate.netwikipedia.org This reaction, first described in 1921, is one of the oldest known isocyanide-based MCRs. wikipedia.org

The reactivity of cyclohexyl isocyanide in these reactions stems from the ability of its isocyano group to react with both nucleophiles and electrophiles. researchgate.net In the Ugi reaction, the process is thought to begin with the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. nih.gov In the Passerini reaction, the mechanism can vary depending on the solvent, proceeding through either a concerted or an ionic pathway. wikipedia.org

Researchers have successfully employed cyclohexyl isocyanide in various MCRs to synthesize a wide array of complex molecules. For example, it has been used in a four-component reaction with an aldehyde, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) to produce 3-aryl-2-cyclohexylamino-6,7-dihydro-1H-indole-4(5H)-ones. dergipark.org.tr It also participates in the synthesis of highly functionalized 2H-iminopyran and 5-cyclohexylimino-2,5-dihydrofuran derivatives. orgchemres.orgsemanticscholar.org

Interactive Table: Examples of Multicomponent Reactions Involving Cyclohexyl Isocyanide(1+)

| Reaction Name | Reactants | Product Type | Reference |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Cyclohexyl Isocyanide | α-acetamido carboxamides | researchgate.netresearchgate.net |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Cyclohexyl Isocyanide | α-acyloxy amides | researchgate.netwikipedia.org |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminopyrimidine | Imidazo[1,2-a]pyridines | csic.es |

| van Leusen Reaction | Aldehyde, TosMIC, Amine | Oxazoles | nih.gov |

Functional Materials Development Through Cyclohexyl Isocyanide Polymerization and Oligomerization

The polymerization and oligomerization of cyclohexyl isocyanide are promising routes for developing functional materials with unique properties. These isocyanide-based polymers and oligomers have shown potential in various scientific and practical applications. acs.orgresearchgate.net

The oligomerization of cyclohexyl isocyanide can be catalyzed by nickel(II) complex compounds. researchgate.netacs.org Studies have shown that the efficiency of this process can be significantly high, with some catalytic systems achieving yields of up to 94-99%. acs.orgnih.govresearchgate.net The resulting poly(cyclohexyl isocyanide) is typically a yellow-cream powder. acs.org The mechanism of nickel-catalyzed isocyanide polymerization is often referred to as the "merry-go-round" mechanism. acs.org This process involves the initial formation of a cationic nickel(II) tetrakis(isocyanide) complex, followed by nucleophilic attack and subsequent migratory insertion steps to form the polymer chain. acs.org

The thermal properties of the synthesized oligomers can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm their structure and stability. researchgate.netacs.org These analyses provide valuable information about the material's behavior at different temperatures.